molecular formula C20H21NO4S B1141987 Fmoc-D-Met-OH CAS No. 112833-40-6

Fmoc-D-Met-OH

Cat. No. B1141987
M. Wt: 371.45
InChI Key:
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Description

Fmoc-D-Met-OH, also known as N-α-Fmoc-D-methionine, is a derivative of the amino acid Methionine . It has an Fmoc (Fluorenylmethoxycarbonyl) protecting group that ensures the compound’s stability during synthesis . It is a standard building block for the introduction of D-methionine amino-acid residues by Fmoc solid-phase peptide synthesis .


Synthesis Analysis

Fmoc-D-Met-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is base-labile, making it suitable for peptide synthesis . The exposure of a nucleophilic primary amine by Fmoc deprotection in the presence of a reactive electrophile can lead to unwanted side reactions .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Met-OH is C20H21NO4S, and its molecular weight is 371.45 . The InChI key is BUBGAUHBELNDEW-GOSISDBHSA-N .


Chemical Reactions Analysis

Fmoc-D-Met-OH is suitable for Fmoc solid-phase peptide synthesis . It is the standard reagent for coupling methionine into peptide sequences . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .


Physical And Chemical Properties Analysis

Fmoc-D-Met-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Solid-Phase Syntheses of Peptides : Fmoc-D-Met-OH is utilized in the solid-phase synthesis of peptides, which is a critical technique in biochemistry and pharmacology. For example, Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, including Fmoc-D-Met-OH, for solid-phase syntheses of β-peptides, highlighting its utility in large-scale peptide production (Šebesta & Seebach, 2003).

  • Antibacterial and Anti-inflammatory Applications : The use of Fmoc-amino acids, including Fmoc-D-Met-OH, has been explored for antibacterial and anti-inflammatory purposes. Schnaider et al. (2019) discussed the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their potential for integration in resin-based composites for biomedical applications (Schnaider et al., 2019).

  • Synthesis and Application in Peptide Science : Mergler et al. (2001) focused on the synthesis and application of Fmoc-His(3-Bum)-OH, a related compound, for minimal racemization in solid-phase peptide synthesis (SPPS), emphasizing the importance of such derivatives in peptide science (Mergler et al., 2001).

  • Development of Hydrogels : Fmoc-amino acids, including Fmoc-D-Met-OH, are used in the development of supramolecular hydrogels for biomedical applications. Croitoriu et al. (2021) investigated the antimicrobial activity of hydrogels based on Fmoc-Lys(FMOC)-OH (Croitoriu et al., 2021).

  • Fluorescent Silver Nanoclusters in Hydrogel Matrices : Roy and Banerjee (2011) described the use of N-terminally Fmoc protected amino acid, Fmoc-Phe-OH, to stabilize fluorescent silver nanoclusters within a hydrogel matrix. This highlights the potential of Fmoc-amino acids in nanotechnology and materials science (Roy & Banerjee, 2011).

  • Nanostructure Formation and Tuning : Zhang et al. (2016) explored the formation of gels by Fmoc-based molecules and their ability to switch chirality amplification during self-assembly by controlling the solvent environment. This demonstrates the role of Fmoc-amino acids in creating smart materials with tunable properties (Zhang et al., 2016).

  • Creation of Hybrid Nanomaterials : The development of hybrid nanomaterials using Fmoc-protected amino acids is another significant application. Roy and Banerjee (2012) demonstrated the incorporation of functionalized single-walled carbon nanotubes into Fmoc-Phe-OH based hydrogels, showcasing the potential of Fmoc-amino acids in creating advanced composite materials (Roy & Banerjee, 2012).

  • Green Solid-Phase Peptide Synthesis : Jad et al. (2016) reported on the use of green solvents in solid-phase peptide synthesis involving Fmoc-amino acids, emphasizing the environmental benefits of this approach (Jad et al., 2016).

Safety And Hazards

Fmoc-D-Met-OH should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-D-Met-OH has been used in the modification of interfaces for high-efficient perovskite solar cells . The interaction of Fmoc-Met-OH functional groups with the uncoordinated metal cation of perovskite reduces the surface trap states of perovskite films, resulting in inhibition of charge recombination and enhanced charge transport . This suggests potential future applications of Fmoc-D-Met-OH in the field of solar energy.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426316
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Met-OH

CAS RN

112883-40-6
Record name D-FMOC-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112883-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
A Pech, J Achenbach, M Jahnz… - Nucleic acids …, 2017 - academic.oup.com
Biological evolution resulted in a homochiral world in which nucleic acids consist exclusively of d-nucleotides and proteins made by ribosomal translation of l-amino acids. From the …
Number of citations: 0 academic.oup.com
AB McElroy, SP Clegg, MJ Deal, GB Ewan… - Journal of medicinal …, 1992 - ACS Publications
Incorporation of D-Pro9 into substance P related peptides is known to enhance neurokinin NK-2 receptor agonist potency and selectivity with respect to other neurokinin receptors. We …
Number of citations: 0 pubs.acs.org
F Ötvös, RF Murphy, S Lovas - The Journal of peptide research, 1999 - Wiley Online Library
… Fmoc-Tyr-OH was obtained from Bachem (King of Prussia, PA, USA), Fmoc-Abu-OH, Fmoc-d-Met-OH, Fmoc- Tic-OH and BOP were from Advanced ChemTech (Louisville, KY, USA). …
Number of citations: 0 onlinelibrary.wiley.com
JL Torres, P Clapés - Journal of Peptide Science: An Official …, 1997 - Wiley Online Library
… Chain extension was accomplished by stepwise incorporation of a three-fold molar excess of Fmoc amino acid, except for Fmoc-D-Met-OH and O(2,3,4,6-tetra-O-acetyl-b-D-…
Number of citations: 0 onlinelibrary.wiley.com
R Liu, J Marik, KS Lam - Methods in Enzymology, 2003 - Elsevier
… -d-Arg(Pmc)-OH, Fmoc-d-Trp(Boc)-OH, Fmoc-d-Cys(Trt)-OH, Fmoc-d-Asp(OtBu)-OH, Fmoc-d-Glu(OtBu)-OH, Fmoc-d-His(Trt)-OH, Fmoc-d-Gln(Trt)-OH, Fmoc-d-Leu-OH, Fmoc-d-Met-OH, …
Number of citations: 0 www.sciencedirect.com
JL Torres, E Bardají, G Valencia - Methods in Neurosciences, 1991 - Elsevier
Publisher Summary This chapter discusses the synthesis of glycosyl neuropeptides. The growing interest in glycoproteins and glycopeptide synthesis includes the search for more …
Number of citations: 0 www.sciencedirect.com
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com
J Weidmann, M Schnölzer, PE Dawson… - Cell chemical biology, 2019 - Elsevier
Our objective is the creation of a mirror-image synthetic biology: that is, to mimic, entirely independent of Nature, a biological system and to re-create it from artificial component parts. …
Number of citations: 0 www.sciencedirect.com
I Samson, J Rozenski, B Samyn, A Van Aerschot… - Journal of Biological …, 1997 - ASBMB
A random pentapeptide library composed of 14 D-amino acids, including two unusual amino acids, thus representing 537,824 different peptide sequences anchored on polystyrene …
Number of citations: 0 www.jbc.org
M RUVO, G FASSINA - … journal of peptide and protein research, 1995 - Wiley Online Library
… ) was synthesised on 502mg (0.30mmol) of Fmocbenzhydrylamine resin (substitution 0.60 meq/g) in the same way as Ac-D-FYLNH2, substituting Fmoc-DLeu-OH with Fmoc-D-Met-OH. …
Number of citations: 0 onlinelibrary.wiley.com

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